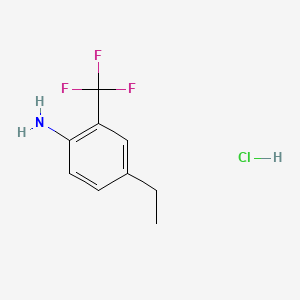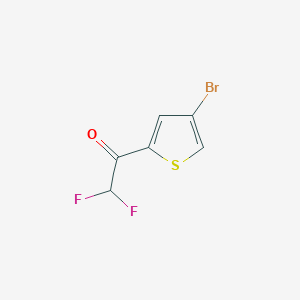
1-(4-Bromo-2-thienyl)-2,2-difluoroethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Bromo-2-thienyl)-2,2-difluoroethanone is a chemical compound characterized by the presence of a bromine atom, a thiophene ring, and two fluorine atoms attached to an ethanone group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromo-2-thienyl)-2,2-difluoroethanone typically involves the bromination of thiophene derivatives followed by the introduction of the difluoroethanone moiety. One common method involves the reaction of 4-bromothiophene-2-carboxaldehyde with difluoroacetic acid under acidic conditions. The reaction is carried out in the presence of a catalyst such as sulfuric acid, which facilitates the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization and chromatography to ensure the compound meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions: 1-(4-Bromo-2-thienyl)-2,2-difluoroethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted thiophene derivatives.
Aplicaciones Científicas De Investigación
1-(4-Bromo-2-thienyl)-2,2-difluoroethanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(4-Bromo-2-thienyl)-2,2-difluoroethanone involves its interaction with specific molecular targets. The bromine and fluorine atoms contribute to the compound’s reactivity and ability to form stable complexes with biological molecules. The thiophene ring enhances its ability to interact with enzymes and receptors, potentially modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
- 1-(4-Bromothiophen-2-yl)ethanone
- 1-(5-Bromothiophen-2-yl)ethanone
- 1-(4,5-Dibromothiophen-2-yl)ethanone
Comparison: 1-(4-Bromo-2-thienyl)-2,2-difluoroethanone is unique due to the presence of two fluorine atoms, which significantly influence its chemical properties and reactivity. Compared to its analogs, this compound exhibits distinct electronic and steric effects, making it a valuable tool in various research applications.
Propiedades
Fórmula molecular |
C6H3BrF2OS |
|---|---|
Peso molecular |
241.06 g/mol |
Nombre IUPAC |
1-(4-bromothiophen-2-yl)-2,2-difluoroethanone |
InChI |
InChI=1S/C6H3BrF2OS/c7-3-1-4(11-2-3)5(10)6(8)9/h1-2,6H |
Clave InChI |
GNCCQPNLXVLRQC-UHFFFAOYSA-N |
SMILES canónico |
C1=C(SC=C1Br)C(=O)C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


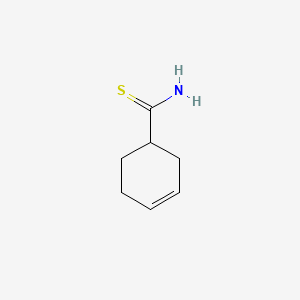
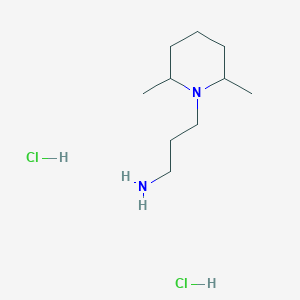
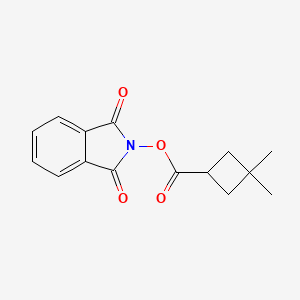
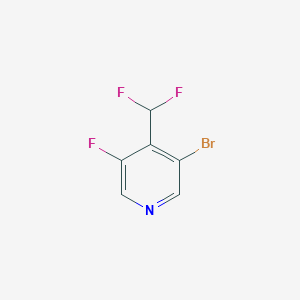
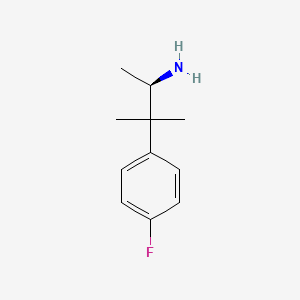
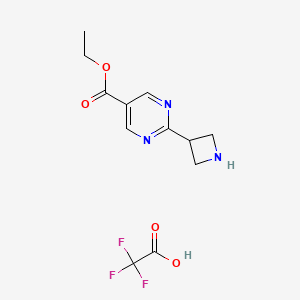
![6-Methyl-2-[1-(trimethylsilyl)ethenyl]-1,3,6,2-dioxazaborocane-4,8-dione](/img/structure/B13575245.png)
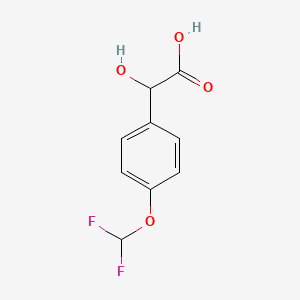
![2-[(2-Methylphenyl)methyl]-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione](/img/structure/B13575250.png)
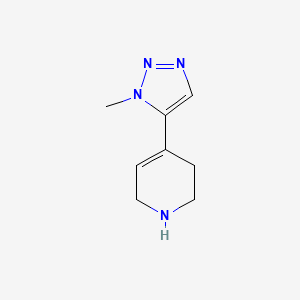
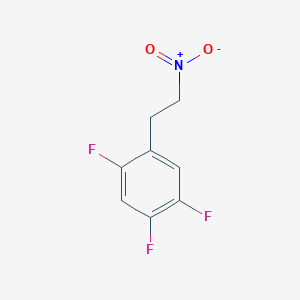
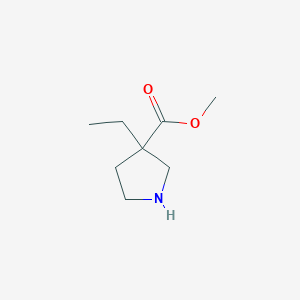
![1-[(2-Amino-1,3-thiazol-4-yl)methyl]-3-(2-methylpropyl)urea](/img/structure/B13575273.png)
